[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile
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Overview
Description
[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile is an organic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 g/mol . It is characterized by the presence of an amino group, two methoxy groups, and a sulfanyl group attached to a phenyl ring, along with a formonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile typically involves the reaction of 2,5-dimethoxyaniline with thiocyanate under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires the use of a catalyst, such as silver nitrate, to facilitate the formation of the sulfanyl group. The reaction mixture is heated to a specific temperature and maintained for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formonitrile group to an amine.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of [(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile can be compared with other similar compounds, such as:
2,5-Dimethoxyaniline: Lacks the sulfanyl and formonitrile groups.
4-Amino-2,5-dimethoxybenzenesulfonamide: Contains a sulfonamide group instead of a sulfanyl group.
4-Amino-2,5-dimethoxyphenylthiocyanate: Contains a thiocyanate group instead of a formonitrile group.
Properties
IUPAC Name |
(4-amino-2,5-dimethoxyphenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-12-7-4-9(14-5-10)8(13-2)3-6(7)11/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZKZVVYCDWQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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